5-Sulfooxymethylfurfural sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

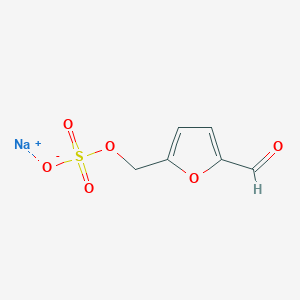

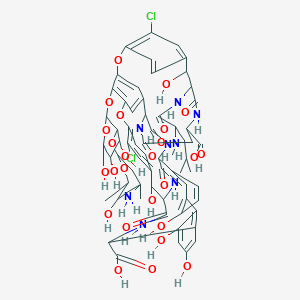

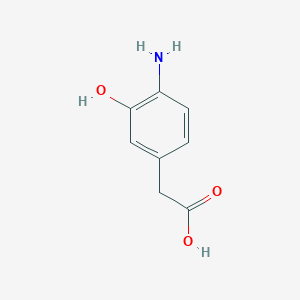

5-Sulfooxymethylfurfural sodium salt (5-SMF) is an organic compound used in a variety of scientific research applications. It is an important reagent in organic synthesis due to its unique reactivity and versatility. 5-SMF is a sodium salt of 5-sulfooxymethylfurfural, which is a derivative of furfural, a naturally occurring aromatic aldehyde. 5-SMF is a colorless solid with a melting point of 215-218°C and a boiling point of 250-252°C. It is soluble in water and many organic solvents, making it a useful reagent for organic synthesis.

Applications De Recherche Scientifique

Induction of Colonic Aberrant Crypt Foci Studies

A study investigated the induction of colonic aberrant crypt foci (ACF) in murine models by 5-sulfooxymethylfurfural (SMF), a metabolite of 5-hydroxymethylfurfural (HMF). The research found no evidence for induction of ACF by HMF or SMF, suggesting the non-carcinogenic nature of these compounds in the models used. This highlights the importance of 5-Sulfooxymethylfurfural Sodium Salt in studying potential carcinogenic compounds and their metabolites (Florian et al., 2012).

Catalysis and Chemical Production

Research into the preparation of 5-hydroxymethylfurfural (HMF) by the dehydration of fructose revealed that acidic ionic liquids, including those related to 5-Sulfooxymethylfurfural Sodium Salt, play a significant role in the reaction. The study offers insights into the relationship between acidity and activity in chemical reactions, suggesting the potential use of 5-Sulfooxymethylfurfural Sodium Salt in catalysis and chemical production processes (Bao et al., 2008).

Energy Storage and Battery Technology

5-Sulfooxymethylfurfural Sodium Salt and related compounds have been studied in the context of sodium and sodium-ion batteries. The research provides an overview of the development and applications of these batteries, indicating the potential role of 5-Sulfooxymethylfurfural Sodium Salt in advancing energy storage technology (Delmas, 2018).

Organic Electrode Materials

Studies have demonstrated the use of sodium sulfonate groups substituted anthraquinone, related to 5-Sulfooxymethylfurfural Sodium Salt, as an organic positive electrode material in potassium batteries. This research highlights the potential of 5-Sulfooxymethylfurfural Sodium Salt in developing high-performance organic electrode materials for battery technology (Zhao et al., 2018).

Catalysis in Raw Material Valorization

A study on the use of sulfonic-acid functionalized diimidazolium salts for the conversion of fructose and sucrose to 5-HMF highlights the potential application of 5-Sulfooxymethylfurfural Sodium Salt in catalysis and raw material valorization processes. The research points towards the importance of structural features and acidity in these reactions (Marullo et al., 2019).

Propriétés

IUPAC Name |

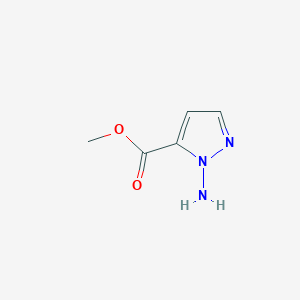

sodium;(5-formylfuran-2-yl)methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6S.Na/c7-3-5-1-2-6(12-5)4-11-13(8,9)10;/h1-3H,4H2,(H,8,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRGQDPJPVHDGB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)COS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Sulfooxymethylfurfural sodium salt | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-Bis[(4S)-4-benzyl-2-oxazoline]](/img/structure/B139671.png)